4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine
Description
4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine (CAS: 884534-85-4) is a bicyclic heterocyclic compound featuring a thieno[3,2-d]pyrimidine core with chlorine substituents at position 4 and a 2-chlorophenyl group at position 2. Its molecular formula is C₁₂H₆Cl₂N₂S, with a molecular weight of 281.16 g/mol . The compound is synthesized via cyclization reactions involving halogenated reagents and subsequent functionalization, as described in studies on analogous thienopyrimidines .
Properties
IUPAC Name |
4-chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2S/c13-8-4-2-1-3-7(8)12-15-9-5-6-17-10(9)11(14)16-12/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEOZFYHWWTMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C(=N2)Cl)SC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene with 2-chlorobenzoyl chloride, followed by cyclization with formamide under reflux conditions . Another approach involves the use of 2-chlorothiophene-3-carboxylic acid, which undergoes cyclization with guanidine in the presence of phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted thienopyrimidines with different functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and thioethers.
Scientific Research Applications
4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: Primarily targets protein kinases, which are enzymes involved in the regulation of various cellular processes.
Pathways Involved: Inhibits the phosphorylation of key proteins involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Thieno[3,2-d]pyrimidine derivatives differ primarily in substituents at positions 2 and 4, which critically influence their physicochemical and biological profiles. Key analogs include:
Key Observations :
- Lipophilicity : Chlorophenyl and trifluoromethyl groups enhance LogP, favoring membrane permeability.
- Stability : Methylthio derivatives require inert storage conditions, while chlorophenyl analogs are more stable .
- Isomer Effects : The 2-chlorophenyl vs. 4-chlorophenyl substitution (structural isomers) may alter binding interactions in biological targets.
Anticancer and EGFR Inhibition
- Disubstituted Derivatives (152–157) : Exhibit potent EGFR inhibition (IC₅₀: 14–90 nM) due to pyrrolidinyl-acetylenic side chains forming covalent bonds with EGFR .
- Pyrido-Fused Derivatives (180–183) : Moderate EGFR inhibition (8–52% at 10 µM), with compound 181 showing 81% inhibition but failing preclinical trials due to lack of specificity .
Antimicrobial Activity
- 4-Amino-thiophene analogs: Synthesized from similar routes show antibacterial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .
Molecular Modeling and Binding Interactions
- VEGFR-2 Inhibitors: Docking studies reveal that chlorophenyl groups engage in hydrophobic interactions, while amino or alkynyl substituents form hydrogen bonds with kinase domains .
- EGFR Inhibitors : Acetylenic side chains in disubstituted derivatives enhance covalent binding to Cys797 residues .
Biological Activity
4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a CAS number of 331761-46-7. The compound features a thieno[3,2-d]pyrimidine core structure, which is known for its potential biological properties due to the presence of nitrogen and sulfur atoms.
1. Antioxidant Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antioxidant properties. The antioxidant activity is attributed to mechanisms such as:
- Hydrogen Atom Transfer (HAT)
- Single Electron Transfer-Proton Transfer (SET-PT)
- Sequential Proton Loss Electron Transfer (SPLET)
These mechanisms are crucial in mitigating oxidative stress-related diseases, including cancer and cardiovascular conditions .
2. Anticancer Activity
This compound has shown promising anticancer effects. Studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| HCT-15 (Colon) | Moderate | Elumalai et al., 2023 |
| NCl H-522 (Lung) | Moderate | Elumalai et al., 2023 |
| T47D (Breast) | Good | Elumalai et al., 2023 |
These findings suggest that modifications to the phenyl ring can enhance anticancer activity, particularly with electron-donating groups.
3. Antimicrobial Activity
The compound also exhibits antimicrobial properties. Thieno[3,2-d]pyrimidine derivatives have been evaluated against various pathogens:
- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
- Antifungal : Demonstrated activity against fungi such as Candida albicans.
In vitro studies reveal that structural modifications can significantly influence the antimicrobial potency of these compounds.
Study on Antioxidant Mechanism
A theoretical study employing Density Functional Theory (DFT) explored the antioxidant mechanism of thieno[3,2-d]pyrimidine derivatives. The study highlighted how specific substituents on the phenyl rings can enhance antioxidant activity through improved electron donation capabilities .
Anticancer Evaluation
In a detailed evaluation of various thieno[3,2-d]pyrimidine derivatives, researchers found that compounds with two amino groups attached to the aromatic ring exhibited lower IC50 values compared to those with single amino groups. This suggests that structural design is critical in optimizing anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
